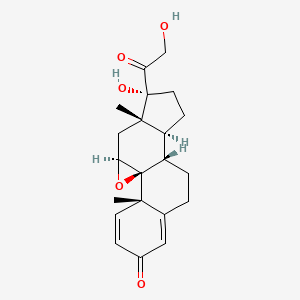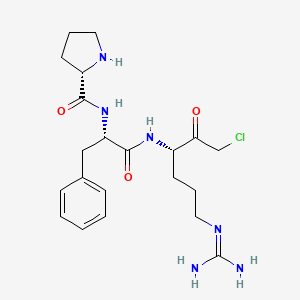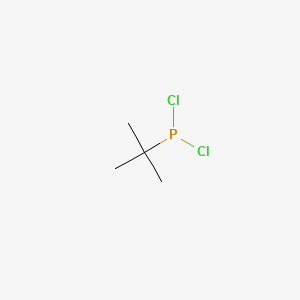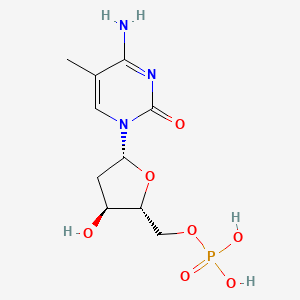
Deoxy-5-methylcytidylic acid
Descripción general
Descripción
Deoxy-5-methylcytidylic acid (5mdC) is one of the four basic building blocks of DNA (deoxyribonucleic acid), the genetic material that governs the inheritance and development of all living organisms. It is produced by the enzyme deoxycytidylate C-methyltransferase .
Synthesis Analysis
The synthesis of deoxy-5-methylcytidylic acid (d5MCMP) takes place at the nucleotide level, with deoxycytidylic acid (dCMP) and formaldehyde as substrates in the presence of 5,6,7,8-tetrahydrofolic acid (THFA) and an enzyme preparation .Molecular Structure Analysis
The molecular formula of Deoxy-5-methylcytidylic acid is C10H16N3O7P and it has a molecular weight of 321.22 g/mol.Chemical Reactions Analysis
In enzymology, a deoxycytidylate C-methyltransferase (EC 2.1.1.54) is an enzyme that catalyzes the chemical reaction 5,10-methylenetetrahydrofolate + dCMP dihydrofolate + deoxy-5-methylcytidylic acid .Aplicaciones Científicas De Investigación
Epigenetic Research
Deoxy-5-methylcytidylic acid: plays a crucial role in epigenetic mechanisms, particularly in DNA methylation processes. It is a component of DNA where it may be involved in the regulation of gene expression through epigenetic signaling pathways . Researchers utilize this compound to study the dynamics of DNA methylation patterns and their impact on gene control.
DNA Methylation Studies
This compound is used to investigate specific deoxycytidylic acid residues in DNA that are enzymatically methylated. It serves as a key subject in understanding the enzymatic transfer of methyl groups from S-adenosyl methionine to DNA, which is fundamental in the study of genetic expression and regulation .
Chromosomal Analysis
5-Methyl-2’-deoxycytidine 5’-monophosphate: is used in chromosomal studies to localize 5-methylcytosine residues in mammalian constitutive heterochromatin. This application is significant in cytogenetics and helps in probing mammalian chromosome organization .
Substrate for Enzymatic Reactions
In biochemical research, Deoxy-5-methylcytidylic acid is utilized as a substrate for uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase. This enzyme catalyzes the formation of dCDP from dCMP, which is then phosphorylated to dCTP, supporting DNA and RNA biosynthesis .
Analytical Chemistry
The compound is analyzed using reverse phase High-Performance Liquid Chromatography (HPLC) methods. It is essential for developing analytical techniques to quantify nucleotides and understand their interactions and stability under various conditions .
Raman Spectroscopy
5-Methyl-2’-deoxycytidine 5’-monophosphate: has been used in Raman spectroscopic studies to determine its Raman total half bandwidths. This application is crucial for understanding the vibrational properties of nucleotides and their conformational dynamics .
Mecanismo De Acción
Target of Action
The primary target of Deoxy-5-methylcytidylic acid, also known as 5-Methyl-2’-deoxycytidine 5’-monophosphate, is the enzyme deoxycytidylate C-methyltransferase . This enzyme belongs to the family of transferases, specifically those transferring one-carbon group methyltransferases .
Mode of Action
Deoxy-5-methylcytidylic acid interacts with its target, deoxycytidylate C-methyltransferase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction between 5,10-methylenetetrahydrofolate and deoxycytidylate (dCMP), resulting in the formation of dihydrofolate and Deoxy-5-methylcytidylic acid .
Biochemical Pathways
Deoxy-5-methylcytidylic acid plays a role in the biochemical pathway involving the methylation of deoxycytidylate (dCMP) to form deoxy-5-methylcytidylate . This methylation process is crucial for the synthesis of DNA and RNA .
Result of Action
The result of Deoxy-5-methylcytidylic acid’s action is the production of deoxy-5-methylcytidylate, a modified nucleotide. This modified nucleotide can be incorporated into DNA during replication, potentially influencing the structure and function of the DNA .
Action Environment
The action of Deoxy-5-methylcytidylic acid can be influenced by various environmental factors. For instance, the presence of the substrate dCMP and the cofactor 5,10-methylenetetrahydrofolate is necessary for the enzyme-catalyzed reaction . Additionally, factors such as pH, temperature, and the presence of other molecules can affect the enzyme’s activity and, consequently, the action of Deoxy-5-methylcytidylic acid.
Propiedades
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDVNLHBCKWZDA-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179693 | |
| Record name | Deoxy-5-methylcytidylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxy-5-methylcytidylic acid | |
CAS RN |
2498-41-1 | |
| Record name | 5-Methyl dCMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxy-5-methylcytidylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxy-5-methylcytidylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxy-5-methylcytidine 5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)
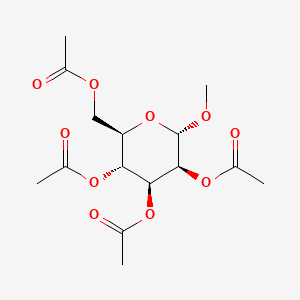
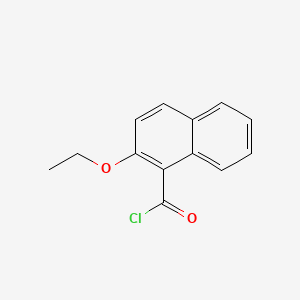
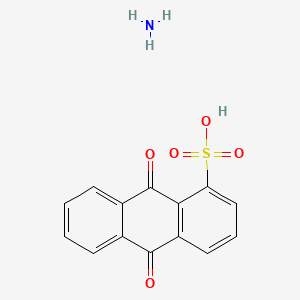

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
